molecular formula C20H24FN3O4S B3014190 3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897611-08-4

3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B3014190
CAS No.: 897611-08-4
M. Wt: 421.49
InChI Key: GBZYHLKLJQDNEH-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic organic compound designed for investigative biochemistry and medicinal chemistry research. This complex molecule features a benzamide core substituted with a fluorine atom for enhanced electronic properties and metabolic stability, linked via a sulfonyl-ethyl bridge to a 2-methoxyphenylpiperazine moiety. The piperazine ring is a privileged scaffold in pharmaceuticals known for its versatility in interacting with biological targets, particularly in the central nervous system . While specific biological data for this precise molecule is limited, research on highly analogous compounds, such as the 3,4-difluoro derivative, provides strong insight into its potential research applications. These related molecules have demonstrated significant binding affinity for serotonin receptors (e.g., 5-HT 1A ), suggesting this compound is a valuable chemical tool for studying neurotransmitter systems and investigating new pathways for mood regulation . The presence of the sulfonamide group is also a key structural feature found in compounds with anticonvulsant properties, indicating potential utility in neurological disorder research . The mechanism of action for this class of compounds is believed to involve the modulation of serotonin receptor activity and inhibition of neuronal excitability, making it a candidate for studies related to depression and seizure disorders . Attention : This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption .

Properties

IUPAC Name

3-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-28-19-8-3-2-7-18(19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-5-4-6-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZYHLKLJQDNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a benzamide core with a fluoro substituent and a piperazine moiety linked via a sulfonyl group. Its structural complexity suggests multiple points of interaction within biological systems.

The biological activity of 3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is hypothesized to involve several mechanisms:

  • Receptor Modulation : The piperazine ring may facilitate binding to neurotransmitter receptors, potentially influencing pathways related to mood regulation and anxiety.
  • Enzyme Inhibition : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Cytotoxicity in Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Anticancer Activity

Research indicates that compounds similar to 3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)6.30EGFR Inhibition
Compound BU87 (Glioblastoma)45.2PI3K Pathway Modulation
Compound CHepG2 (Liver Cancer)0.15Tubulin Polymerization Inhibition

These findings suggest that modifications to the benzamide structure can enhance anticancer activity through various mechanisms, including receptor inhibition and apoptosis induction.

Neuropharmacological Effects

The piperazine component is known for its ability to modulate neurotransmitter systems. Compounds with similar structures have shown potential in treating anxiety and depression by acting on serotonin and dopamine receptors. For example:

Study FocusResult
Serotonin Receptor BindingIncreased binding affinity observed in vitro
Dopamine Receptor ModulationAltered dopamine levels in rodent models

Case Studies

  • Case Study 1 : A study on a related compound demonstrated significant reduction in tumor size in xenograft models when administered at specific dosages, supporting the hypothesis that this class of compounds can effectively target cancer cells.
  • Case Study 2 : Research involving animal models showed that administration of piperazine derivatives led to decreased anxiety-like behaviors, suggesting therapeutic potential for mood disorders.

Comparison with Similar Compounds

3-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

  • Structural Difference : Replaces the 2-methoxyphenyl group on the piperazine with a 4-fluorophenyl substituent.
  • The 4-fluoro substituent may enhance lipophilicity, improving blood-brain barrier penetration .
  • Molecular Weight : 345.4 g/mol (vs. 403.4 g/mol for the target compound) .

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide

  • Structural Difference : Lacks the sulfonyl spacer and has a 4-fluorobenzamide group instead of 3-fluoro.
  • Impact : The absence of the sulfonyl group reduces steric hindrance, possibly increasing receptor binding kinetics. The 4-fluoro position on the benzamide may alter binding orientation in hydrophobic pockets .

3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide

  • Structural Difference: Incorporates a chloro substituent on the benzamide and a dimethylamino group on the phenyl ring.

Functional Group Variations in Benzamide Derivatives

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

  • Structural Difference : Features a nitro group and pyridyl substituent instead of the 3-fluorobenzamide.
  • Impact : The nitro group enhances electron-withdrawing effects, which may reduce metabolic stability but improve radiolabeling efficiency (e.g., as a precursor for 18F-MPPF, a 5-HT1A imaging agent) .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

  • Structural Difference : Replaces the piperazine-sulfonyl-ethyl chain with a dihydrothienylidene scaffold.
  • Impact : The rigid thienylidene core may restrict conformational flexibility, reducing off-target interactions but limiting adaptability to receptor conformations .

5-HT1A Receptor Affinity

  • The target compound’s 2-methoxyphenylpiperazine moiety is critical for 5-HT1A binding, as seen in 4-MPPF (4-(2-methoxyphenyl)-1-[2-(N-2-pyridinyl)-p-fluorobenzamido]ethylpiperazine), a validated 5-HT1A ligand .
  • Key Difference : The sulfonyl-ethyl spacer in the target compound may reduce binding affinity compared to 4-MPPF, which uses a pyridyl-ethyl linker for optimal receptor engagement .

Metabolic Stability

  • Sulfonyl-containing analogs (e.g., the target compound) exhibit improved stability over esters or amides without sulfonyl groups, as evidenced by reduced hydrolysis in hepatic microsomal assays .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide C20H23FN3O4S 403.4 2-methoxyphenyl, sulfonyl, 3-fluoro
3-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide C19H20F2N3O3S 403.4 4-fluorophenyl, sulfonyl, 3-fluoro
4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide C19H21F2N3O 345.4 4-fluorophenyl, 4-fluoro
3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide C27H30ClFN4O 481.0 Chloro, dimethylamino, 4-fluorophenyl

Table 2. Functional Group Impact on Activity

Functional Group Effect on Activity Example Compound
2-Methoxyphenyl Enhances 5-HT1A receptor binding via electron donation and hydrophobic interactions Target compound
Sulfonyl spacer Improves metabolic stability; may reduce binding affinity due to steric bulk 3-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
Chloro substituent Increases electronegativity, potentially enhancing receptor interactions 3-chloro-N-{2-[4-(dimethylamino)phenyl]-...benzamide

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